Zinc phthalocyanine

Overview

Description

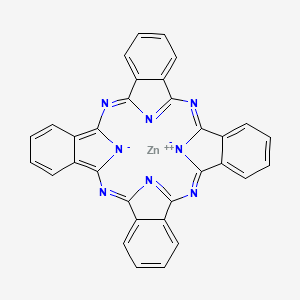

Zinc Phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are known for their intense blue-green color and strong absorption in the visible region. This compound has a molecular formula of C₃₂H₁₆N₈Zn and a molecular weight of 577.90 g/mol . This compound has gained significant attention due to its thermal and chemical stability, as well as its versatility in various applications.

Mechanism of Action

Target of Action

Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .

Mode of Action

ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .

Pharmacokinetics

ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .

Result of Action

The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .

Action Environment

The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .

Biochemical Analysis

Biochemical Properties

ZnPc is known for its role in photodynamic therapy (PDT) against cancer cells It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Cellular Effects

ZnPc has shown significant effects on various types of cells, particularly cancer cells. For instance, it has been found to have a high photodynamic therapy efficacy against melanoma cancer cells . It influences cell function by generating reactive oxygen species upon photoactivation, leading to a dose-dependent decrease in cell proliferation, induction of mitochondria-driven apoptosis, and cell cycle arrest .

Molecular Mechanism

The mechanism of action of ZnPc is related to its first singlet excited-state absorption (ESA). Two distinct band peaks in this ESA spectrum were observed in experiments

Temporal Effects in Laboratory Settings

The effects of ZnPc over time in laboratory settings have been studied. For instance, ZnPc has been found to show a promising photoinactivation ratio, reaching the detection limit of the MTT method at the highest concentrations

Dosage Effects in Animal Models

The effects of ZnPc vary with different dosages in animal models. For instance, ZnPc has shown a significant PDT response at lower concentrations, showing a considerable viability reduction at 1 µM

Metabolic Pathways

It is known that ZnPc can be used for the photooxidation of cyclohexane

Transport and Distribution

ZnPc has been found to have a higher affinity to cancerous tissue compared to normal tissue

Subcellular Localization

ZnPc has been found to localize almost exclusively in the mitochondria of human cervical carcinoma (HeLa) cells This localization is believed to contribute to its effectiveness in photodynamic therapy

Preparation Methods

Zinc Phthalocyanine can be synthesized through several methods:

Cyclotetramerization of Phthalonitrile: This method involves the reaction of phthalonitrile with zinc acetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like n-pentanol.

Solvothermal Synthesis: A green and low-cost method where this compound crystals are grown in a solvothermal process at 160°C using ethanol, pentanol, or benzyl alcohol as the reaction medium.

Langmuir-Blodgett Technique: This method involves the production of this compound-based nanothin films characterized by UV-Visible spectrophotometry and Surface Plasmon Resonance (SPR) techniques.

Chemical Reactions Analysis

Zinc Phthalocyanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation states, which can be studied using electrochemical methods.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Common reagents used in these reactions include zinc acetate, phthalonitrile, and various solvents like n-pentanol and ethanol. Major products formed from these reactions include substituted this compound derivatives with enhanced solubility and photophysical properties.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview

PDT is a treatment modality that utilizes photosensitizers like ZnPc to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues. ZnPc is favored due to its strong absorption in the red region of the spectrum, which allows for deeper tissue penetration.

Case Studies

- Tumor Treatment : A study demonstrated that ZnPc conjugated with pentalysine showed enhanced cellular uptake and significant tumor inhibition in S180 tumor-bearing mice. The compound exhibited a high ratio of tumor versus skin retention, indicating its potential as an effective PDT agent .

- Combination Therapy : Research on ZnPc-tin(IV) conjugates revealed that these dyads exhibited high cytotoxicity against MCF-7 breast cancer cells even without light stimulation. Under irradiation, however, no photodynamic activity was detected due to quenching effects, emphasizing the need for careful design of conjugates to preserve photophysical properties .

| Application | Study Focus | Findings |

|---|---|---|

| Tumor Treatment | ZnPc-(Lys)5 | High tumor inhibition; favorable pharmacokinetics |

| Combination Therapy | ZnPc-tin(IV) dyads | High cytotoxicity; quenching observed under light |

Imaging Applications

Overview

ZnPc is utilized in optical imaging techniques due to its fluorescence properties. It can be incorporated into liposomes for targeted delivery, enhancing imaging contrast in tumors.

Case Studies

- Fluorescence Imaging : ZnPc loaded into unilamellar liposomes was shown to increase fluorescence in tumor sites post-injection, allowing for real-time imaging of tumor dynamics . This method enhances the specificity of imaging agents while minimizing systemic toxicity.

- NIR Imaging : Lactose-substituted ZnPc demonstrated improved water solubility and specificity in targeting tumor cells, making it suitable for near-infrared (NIR) fluorescence imaging .

| Application | Study Focus | Findings |

|---|---|---|

| Fluorescence Imaging | Liposomal ZnPc | Increased tumor fluorescence; effective targeting |

| NIR Imaging | Lactose-substituted ZnPc | Enhanced solubility and specificity for tumors |

Drug Delivery Systems

Overview

ZnPc can be integrated into various drug delivery systems to enhance the bioavailability and therapeutic efficacy of anticancer agents.

Case Studies

- Nanoparticle Systems : A study investigated the use of TiO2 nanoparticles loaded with iodine-labeled ZnPc for hepatocellular carcinoma treatment. The results indicated potential for simultaneous imaging and therapy .

- Metal-Organic Frameworks (MOFs) : Recent advancements have involved confining ZnPc within MOFs to prevent aggregation-induced quenching and enhance ROS generation upon light exposure. This approach led to significant tumor growth inhibition in murine models .

| Application | Study Focus | Findings |

|---|---|---|

| Drug Delivery | TiO2-ZnPc nanoparticles | Potential dual imaging/therapy agent |

| MOF Systems | ZnP@Hf-QC | Enhanced ROS generation; >99% tumor growth inhibition |

Summary of Findings

This compound has demonstrated significant potential across various applications, particularly in cancer therapy and imaging. Its ability to generate reactive oxygen species upon light activation makes it a powerful agent in photodynamic therapy, while its fluorescence properties enhance its utility in imaging technologies. Furthermore, advancements in drug delivery systems utilizing ZnPc have opened new avenues for targeted cancer therapies.

Comparison with Similar Compounds

Zinc Phthalocyanine is compared with other phthalocyanine derivatives and similar compounds:

Magnesium Phthalocyanine: Similar in structure but with magnesium as the central metal ion.

Cobalt Phthalocyanine: Known for its electrochemical properties and used in catalysis.

Copper Phthalocyanine: Widely used as a pigment in the dye industry due to its intense blue color.

This compound is unique due to its strong absorption in the visible region, high thermal and chemical stability, and versatility in various applications.

Biological Activity

Zinc phthalocyanine (ZnPc) is a synthetic compound belonging to the phthalocyanine family, known for its significant biological activities, particularly in photodynamic therapy (PDT). This article explores the biological activity of ZnPc, including its applications in cancer treatment, antimicrobial properties, and other therapeutic potentials.

Overview of this compound

This compound is characterized by its robust structure, which allows for various modifications that enhance its solubility and biological efficacy. The compound exhibits strong absorption in the near-infrared region, making it a suitable candidate for photodynamic applications.

Photodynamic Therapy (PDT)

Mechanism of Action : ZnPc acts as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted tissues, particularly cancer cells.

Research Findings :

- A study demonstrated that tetraalkylhydroxy substituted ZnPcs effectively inactivate cancer cells in vitro and induce tumor regression in vivo. The tetrapropylhydroxy compound exhibited significantly higher potency than its tetrahexyl counterpart .

- In another investigation, ZnPc integrated with TiO2 nanoparticles showed enhanced PDT efficacy against hepatocellular carcinoma and colorectal adenocarcinoma cell lines. The nanoparticles improved bioavailability and reduced toxicity while maintaining therapeutic effectiveness .

Antimicrobial Activity

ZnPc has shown promising antimicrobial properties against various pathogens:

- A study reported that quaternized ZnPcs displayed significant photodynamic antimicrobial effects, achieving a minimum inhibitory concentration (MIC) of 4 mg/L against Enterococcus faecalis and complete inhibition of Escherichia coli at 100 mg/L .

- The compound also exhibited anti-biofilm activity against Staphylococcus aureus, suggesting its potential in treating infections associated with biofilm formation .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities:

- Research indicated that ZnPcs could capture DPPH radicals effectively, with antioxidant activity peaking at 62.80% at a concentration of 100 mg/L .

- Additionally, Zn supplementation was observed to modulate redox balance and enhance glutathione levels in cells under oxidative stress, thereby providing cellular protection .

Case Studies

Case Study 1: Cancer Treatment

- In vivo studies involving Balb/c mice demonstrated that ZnPc could effectively induce tumor regression through PDT. The vascular stasis observed post-photoirradiation confirmed its direct cell-killing ability .

Case Study 2: Antimicrobial Efficacy

- A series of experiments evaluated the efficacy of quaternized ZnPcs against various bacterial strains. The results highlighted their potential as effective antimicrobial agents, particularly when combined with light activation .

Data Tables

| Activity Type | Concentration | Efficacy |

|---|---|---|

| Photodynamic Therapy | Tetrapropylhydroxy ZnPc | Tumor regression observed |

| Antimicrobial Activity | 4 mg/L | Complete inhibition of E. coli |

| Antioxidant Activity | 100 mg/L | 62.80% DPPH radical capture |

Properties

IUPAC Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODBBOVVOGJETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931773 | |

| Record name | Zinc phthalocyanine-6,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Zinc phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14320-04-8 | |

| Record name | Zinc phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phthalocyanine-6,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIAFTALAN ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/243KJ527MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.